1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine

Catalog No.
S13810385
CAS No.
M.F
C8H11N5
M. Wt
177.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-...

Product Name

1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine

IUPAC Name

1-[(3-methylimidazol-4-yl)methyl]imidazol-2-amine

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

InChI

InChI=1S/C8H11N5/c1-12-6-10-4-7(12)5-13-3-2-11-8(13)9/h2-4,6H,5H2,1H3,(H2,9,11)

InChI Key

WXRGMAZACSWZKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CN2C=CN=C2N

1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine is a complex organic compound characterized by its unique imidazole structure, which consists of two imidazole rings connected by a methylene bridge. The compound's molecular formula is C7H10N4C_7H_{10}N_4, indicating the presence of seven carbon atoms, ten hydrogen atoms, and four nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that allow for diverse chemical reactivity and biological interactions.

, including:

  • Oxidation: It can be oxidized to form imidazole N-oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can occur with lithium aluminum hydride or sodium borohydride, yielding secondary or tertiary amines.
  • Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions where the amine group can be replaced by electrophiles such as alkyl halides.

These reactions highlight the compound's versatility in synthetic chemistry.

1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine exhibits significant biological activity. It has been studied for its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate biochemical pathways, making it a candidate for therapeutic applications, particularly in treating neurological disorders and other conditions influenced by imidazole-containing compounds .

The synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine typically involves:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 1-methylimidazole and appropriate alkyl halides.
  • Reaction Conditions: The reaction is generally conducted under basic conditions using strong bases like sodium hydride or potassium tert-butoxide to deprotonate the imidazole ring.
  • Nucleophilic Substitution: The deprotonated species undergoes nucleophilic substitution with suitable electrophiles to yield the desired product.

Purification techniques such as crystallization or chromatography are employed to isolate the pure compound.

The compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds targeting various diseases.
  • Organic Synthesis: It acts as an intermediate in the preparation of complex organic molecules.
  • Biological Studies: Researchers utilize it to explore the role of imidazole derivatives in biological systems and their potential therapeutic effects .

Interaction studies of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine have revealed its ability to bind with specific molecular targets, influencing enzyme activity and receptor functions. These interactions are crucial for understanding its pharmacological properties and potential therapeutic uses. For example, studies indicate that it may modulate pathways related to neurotransmission and metabolic processes .

Several compounds share structural similarities with 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amine. Here are a few notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-imidazol-2-amine6646-51-10.97
1-Methyl-1H-imidazol-5-amino hydrochloride1450-94-80.79
Di(1H-imidazol-1-yl)methanimine104619-51-40.91
2-Amino-4-fluoro-5-[((1-methylimidazolyl)sulfanyl)]benzamideNot AvailableVaries

Uniqueness

The uniqueness of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-imidazol-2-amines lies in its dual imidazole structure, which enhances its ability to interact with biological targets compared to other similar compounds. This structural feature may contribute to its distinct pharmacological profile, making it a valuable candidate in drug development.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.10144537 g/mol

Monoisotopic Mass

177.10144537 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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